Boc-2,6-Difluoro-D-Phenylalanine
Overview
Description
Boc-2,6-Difluoro-D-Phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,6-Difluoro-D-Phenylalanine typically involves the following steps:
Protection: The amino group of phenylalanine is protected using a Boc group. This is usually done by reacting phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling: The fluorinated phenyl ring is then coupled with the Boc-protected amino acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Boc-2,6-Difluoro-D-Phenylalanine undergoes various chemical reactions, including:
Substitution Reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino acid.
Peptide Coupling: The compound can be used in peptide synthesis, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Peptide Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Major Products
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection: 2,6-Difluoro-D-Phenylalanine.
Peptide Coupling: Peptides containing this compound residues.
Scientific Research Applications
Boc-2,6-Difluoro-D-Phenylalanine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein structure and function.
Biology: Incorporated into proteins to study the effects of fluorination on protein stability and activity.
Medicine: Investigated for its potential as a therapeutic agent due to its enhanced stability and bioavailability.
Industry: Utilized in the development of novel materials and pharmaceuticals, particularly in the design of enzyme inhibitors and imaging agents.
Mechanism of Action
The mechanism of action of Boc-2,6-Difluoro-D-Phenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and interactions. The fluorine atoms increase the compound’s hydrophobicity and stability, which can enhance the binding affinity and specificity of peptides and proteins to their molecular targets. This makes it a valuable tool in drug design and protein engineering.
Comparison with Similar Compounds
Similar Compounds
- Boc-3,4-Difluoro-D-Phenylalanine
- Boc-2,4-Difluoro-D-Phenylalanine
- Boc-3,5-Difluoro-D-Phenylalanine
Uniqueness
Boc-2,6-Difluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence the compound’s reactivity and interactions. This positional isomerism allows for the fine-tuning of the compound’s properties, making it distinct from other fluorinated phenylalanine derivatives.
Properties
IUPAC Name |
(2R)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-9(15)5-4-6-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRFXXIFWMNGAG-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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